5-Nitro-1H-indene

Descripción general

Descripción

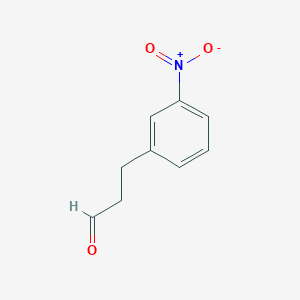

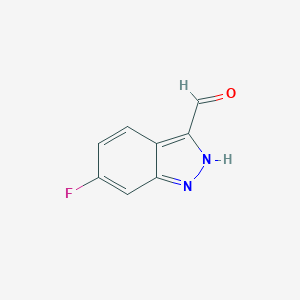

5-Nitro-1H-indene is an organic compound that belongs to the class of nitroarenes. It is characterized by the presence of a nitro group (-NO2) attached to the indene ring system. Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The nitro group significantly influences the chemical properties and reactivity of the compound, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-indene typically involves the nitration of indene. One common method is the reaction of indene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the indene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitroindene oxides.

Reduction: 5-Amino-1H-indene.

Substitution: Substituted indene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Nitro-1H-indene has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the study of biological systems and as a probe to investigate enzyme-catalyzed reactions.

Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Nitro-1H-indene and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific derivative and its application.

Comparación Con Compuestos Similares

5-Nitroindole: Similar in structure but with an indole ring system.

5-Nitrobenzofuran: Contains a benzofuran ring instead of an indene ring.

5-Nitrobenzothiophene: Features a benzothiophene ring.

Uniqueness: 5-Nitro-1H-indene is unique due to its specific ring structure and the position of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted heterocycles. Its unique properties make it a valuable compound for various synthetic and research applications.

Propiedades

IUPAC Name |

5-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNKSVVCUPOUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194529 | |

| Record name | 1H-Indene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41734-55-8 | |

| Record name | 5-Nitro-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041734558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1H-indene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY7V6M2JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Nitroindene mutagenic?

A1: While the provided research doesn't directly investigate 5-Nitroindene's mutagenicity, it sheds light on the structural features contributing to mutagenic potential in nitroaromatic compounds like 5-Nitroindene. A key finding highlights that nitroaromatics with nitro groups sterically forced out of the plane of the aromatic rings exhibit weak or no mutagenicity []. Additionally, the research emphasizes that structural features enabling resonance stabilization of the reactive nitrenium ion, formed during bioactivation, enhance mutagenic potency []. Further research is needed to determine if 5-Nitroindene's structure allows for this out-of-plane nitro group conformation and subsequent resonance stabilization.

Q2: How does the structure of 5-Nitroindene compare to its isomer, 6-Nitroindene, in terms of mutagenic activity?

A2: The research demonstrates that 6-Nitroindene exhibits significantly higher mutagenic potency compared to 5-Nitroindene []. This difference is attributed to the position of the olefinic bond in the five-membered ring. In 6-Nitroindene, the olefinic bond's position allows for resonance stabilization of a carbonium ion formed after bioactivation, a feature absent in 5-Nitroindene []. This finding underscores the critical role of even subtle structural modifications in influencing the mutagenic potential of nitroaromatic compounds.

Q3: What kind of research exists on 1,3-hydron transfer reactions involving 5-Nitroindene derivatives?

A3: Studies have investigated the kinetics and mechanisms of base-catalyzed 1,3-hydron transfer rearrangements in compounds like 1-methyl-5-nitroindene []. These investigations focused on measuring rate constants and primary deuterium kinetic isotope effects to understand the reaction pathway and the influence of substituents on the reaction rate []. This information contributes to a broader understanding of the reactivity and potential transformations of 5-Nitroindene derivatives in different chemical environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)